(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride
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Overview
Description
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring system that is partially hydrogenated, making it a tetrahydroquinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Hydrogenation: The quinoline ring is then partially hydrogenated to form the tetrahydroquinoline derivative. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Methylation: The tetrahydroquinoline derivative is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of fully hydrogenated quinoline derivatives.
Substitution: Formation of N-alkylated tetrahydroquinoline derivatives.
Scientific Research Applications
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A simpler derivative without the methyl and amine groups.
Quinoline: The non-hydrogenated parent compound.
N-Methylquinolinium: A methylated derivative with different properties.
Uniqueness
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its partially hydrogenated quinoline ring and the presence of both methyl and amine groups make it a versatile compound for various applications.
Properties
IUPAC Name |
(8R)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;;/h3,5,7,9,11H,2,4,6H2,1H3;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMQTYHPAXHSTJ-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC2=C1N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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